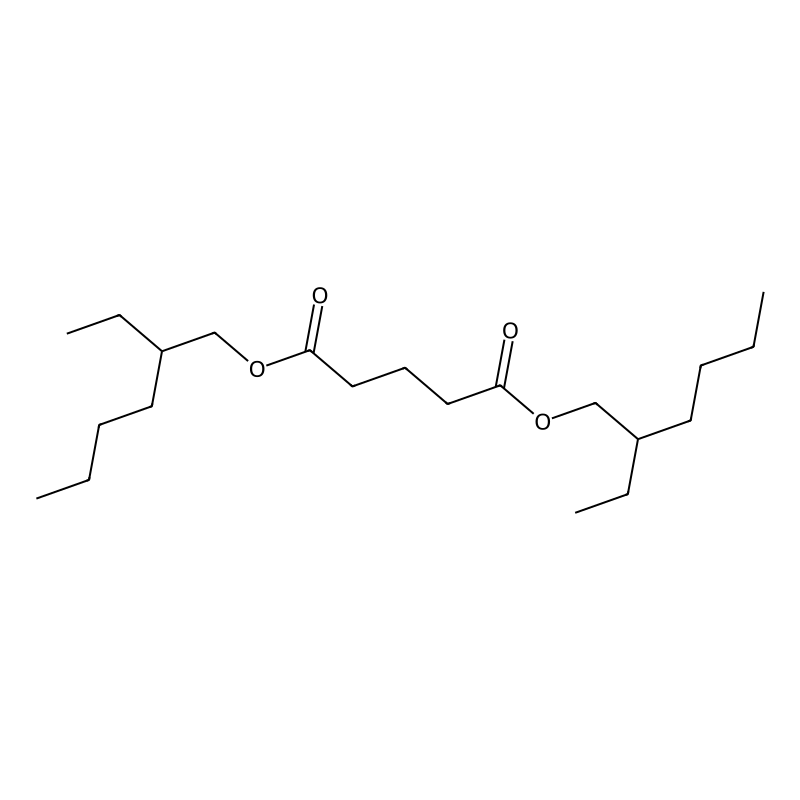

Bis(2-ethylhexyl) glutarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Delivery

Due to its ability to improve the solubility of poorly soluble drugs, Bis(2-ethylhexyl) glutarate is being investigated as a potential excipient in drug delivery systems. Studies suggest it can enhance the oral bioavailability of certain drugs by increasing their absorption in the gastrointestinal tract [1].

Source

[1] Enhancement of Oral Bioavailability of Fenofibrate by Solid Dispersion with Bis(2-ethylhexyl) Glutarate ()

Modulating Biological Processes

Research suggests Bis(2-ethylhexyl) glutarate might influence certain biological processes. Studies have explored its potential effects on cellular signaling pathways and gene expression, although the exact mechanisms remain under investigation [2, 3].

Source

[2] Bis(2-ethylhexyl) glutarate (BEHG) alters the expression of genes associated with apoptosis and cell cycle regulation in human breast cancer cells ()

Source

[3] Bis(2-ethylhexyl) glutarate (BEHG) inhibits the proliferation and migration of human vascular smooth muscle cells and downregulates the expression of PDGF receptor-β and Akt ()

Environmental Science Research

Bis(2-ethylhexyl) glutarate is sometimes used in environmental science research to study the behavior and fate of organic contaminants in the environment. Its properties, such as solubility and biodegradability, can be compared to other contaminants to understand their potential environmental impact [4].

Source

[4] Occurrence and distribution of phthalate alternatives in the Danube River, Germany ()

Bis(2-ethylhexyl) glutarate is an organic compound with the molecular formula and a molecular weight of 356.54 g/mol. It is classified as a diester, specifically the ester of glutaric acid and 2-ethylhexanol. The compound is known for its moderate solubility in organic solvents and low solubility in water, which influences its applications in various industrial sectors. Its structure features two 2-ethylhexyl groups attached to a glutarate backbone, giving it unique properties suitable for use as a plasticizer and solvent in manufacturing processes .

- Hydrolysis: This reaction occurs in the presence of water, where the ester bonds are cleaved to yield glutaric acid and 2-ethylhexanol. This process can be catalyzed by either acids or bases.

- Transesterification: In the presence of another alcohol, bis(2-ethylhexyl) glutarate can undergo transesterification, forming new esters while releasing 2-ethylhexanol.

- Degradation: Under certain conditions, such as exposure to heat or light, bis(2-ethylhexyl) glutarate may degrade into various byproducts, which can include smaller carboxylic acids and alcohols.

The synthesis of bis(2-ethylhexyl) glutarate typically involves an esterification reaction between glutaric acid and 2-ethylhexanol. This process can be catalyzed by various acids (e.g., sulfuric acid) to facilitate the reaction. The general steps include:

- Mixing Reactants: Combine glutaric acid with an excess of 2-ethylhexanol.

- Catalysis: Add a catalyst to promote the esterification reaction.

- Heating: Heat the mixture under reflux conditions to drive off water produced during the reaction.

- Purification: After completion, the product can be purified using distillation or extraction methods to remove unreacted materials and byproducts .

Bis(2-ethylhexyl) glutarate is primarily used in:

- Plasticizers: It is employed in the production of flexible plastics, enhancing their durability and flexibility.

- Solvents: The compound serves as a solvent in coatings, adhesives, and sealants due to its effective solvating properties.

- Lubricants: It may be included in formulations for lubricants where enhanced fluidity at lower temperatures is desired.

Several compounds share structural characteristics with bis(2-ethylhexyl) glutarate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(2-ethylhexyl) phthalate | Widely used plasticizer; known endocrine disruptor | |

| Bis(2-ethylhexyl) adipate | Similar plasticizing properties; less toxic than phthalates | |

| Di(2-ethylhexyl) succinate | Used as a plasticizer; lower molecular weight |

Uniqueness of Bis(2-Ethylhexyl) Glutarate:

- Chemical Structure: The presence of five carbon atoms in its diacid backbone distinguishes it from other common esters.

- Physical Properties: Its moderate solubility profile makes it suitable for specific applications that require a balance between solubility and volatility.

- Potential

Acid-Catalyzed Condensation of Glutaric Acid

The acid-catalyzed condensation of glutaric acid with 2-ethylhexanol represents the fundamental synthetic approach for producing bis(2-ethylhexyl) glutarate . This Fischer-Speier esterification reaction follows a well-established mechanism involving protonation, nucleophilic addition, and elimination steps [2] [3]. The process begins with the protonation of the carbonyl oxygen atom in glutaric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon center [4]. Subsequently, the hydroxyl group of 2-ethylhexanol acts as a nucleophile, attacking the electron-deficient carbonyl carbon to form a tetrahedral intermediate [5].

The mechanism proceeds through multiple stages: initial protonation of the carbonyl oxygen by sulfuric acid or other acid catalysts, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon [3]. The formation of the oxonium ion intermediate requires stabilization through proton transfer, ultimately leading to the elimination of water and formation of the ester bond [2]. This process must occur twice for each glutaric acid molecule to achieve complete diesterification, resulting in the target bis(2-ethylhexyl) glutarate product.

Research demonstrates that sulfuric acid serves as the most commonly employed catalyst for this transformation, typically used in concentrations ranging from 1-3% by weight [6]. The dual role of sulfuric acid as both catalyst and dehydrating agent proves particularly advantageous, as it simultaneously accelerates the reaction rate and shifts the equilibrium toward ester formation by removing water [6]. Para-toluenesulfonic acid represents an alternative homogeneous catalyst, showing excellent activity with yields reaching 93.67% in comparative studies [7].

The reaction kinetics exhibit temperature dependence, with optimal conditions typically maintained between 60-110°C [5]. Studies on similar dicarboxylic acid esterifications indicate that glutaric acid systems demonstrate faster forward reaction rates compared to adipic acid analogues, with the second-stage esterification proceeding approximately twice as rapidly as the first stage [8]. This kinetic advantage results in reduced monoester intermediate concentrations during the synthesis process.

Anhydride-Based Synthesis Pathways

Anhydride-based synthesis pathways offer an alternative approach for preparing bis(2-ethylhexyl) glutarate through the reaction of glutaric anhydride with 2-ethylhexanol [9] [10]. This methodology circumvents certain limitations associated with direct acid esterification, particularly the unfavorable equilibrium position that characterizes reversible esterification reactions [10]. The use of glutaric anhydride as the acylating agent provides inherent thermodynamic advantages due to the irreversible nature of anhydride ring-opening reactions.

The mechanism of anhydride-based esterification involves nucleophilic attack of the alcohol on the anhydride carbonyl carbon, resulting in ring opening and formation of a mixed anhydride intermediate [10]. This intermediate subsequently undergoes further reaction with a second equivalent of 2-ethylhexanol to yield the desired diester product. The process generates one equivalent of carboxylic acid for each ester bond formed, but this does not create the same equilibrium constraints encountered in direct acid esterification.

Experimental investigations of glutaric anhydride esterification with sodium methoxide in anhydrous ethylene glycol dimethyl ether demonstrate the feasibility of this synthetic approach [9]. The reaction proceeds under mild conditions, with the anhydride serving as an activated electrophile that readily undergoes nucleophilic substitution. Temperature control becomes crucial in anhydride-based systems, as excessive heating can lead to side reactions or decomposition of the anhydride starting material.

The selectivity of anhydride-based synthesis can be influenced by the sequential addition of alcohol equivalents [10]. Initial reaction with one equivalent of alcohol produces a monoester intermediate, which can be isolated or carried forward to complete diesterification. This staged approach allows for better control over the reaction progression and can minimize formation of unwanted byproducts. Studies on related biomass esterification systems indicate that anhydride reactions with various hydroxyl groups proceed preferentially at primary positions, suggesting favorable regioselectivity for 2-ethylhexanol substrates [10] [11].

Catalytic Systems and Process Optimization

Homogeneous vs. Heterogeneous Catalysis

The selection between homogeneous and heterogeneous catalytic systems for bis(2-ethylhexyl) glutarate synthesis involves careful consideration of reaction efficiency, product purity, and process economics [12] [13]. Homogeneous catalysts, exemplified by sulfuric acid and para-toluenesulfonic acid, offer intimate contact with reactants and uniform distribution throughout the reaction medium [14]. This molecular-level dispersion typically results in higher catalytic activity and faster reaction rates compared to heterogeneous alternatives [6].

Concentrated sulfuric acid demonstrates exceptional performance as a homogeneous catalyst, achieving conversions exceeding 70% under optimized conditions [2]. The mechanism involves direct protonation of the carboxylic acid carbonyl group, creating a highly electrophilic center that facilitates nucleophilic attack by the alcohol [3]. Para-toluenesulfonic acid provides comparable activity with the advantage of reduced corrosivity, making it suitable for applications requiring milder reaction conditions [7]. Comparative studies show that para-toluenesulfonic acid can achieve yields of 93.67% in esterification reactions, surpassing many alternative acid catalysts [7].

Heterogeneous catalytic systems present distinct advantages in terms of catalyst recovery and product purification [15] [13]. Ion-exchange resins such as Amberlyst 35 demonstrate effective catalytic activity for glutaric acid esterification while enabling straightforward separation from the reaction products [16]. The solid-phase nature of these catalysts eliminates the need for neutralization steps and reduces the formation of salt byproducts that complicate downstream processing [13].

Research on autocatalyzed versus heterogeneously catalyzed esterification kinetics reveals that solid catalysts can provide reaction rates comparable to homogeneous systems under optimized conditions [13]. The effectiveness of heterogeneous catalysts depends critically on factors such as surface area, pore structure, and acid site density [17]. Zeolite-based catalysts, including natural zeolites from specific geographic locations, demonstrate conversion rates reaching 45.03% under optimal agitation conditions, outperforming certain homogeneous catalysts in comparative studies [14].

Temperature effects differ significantly between homogeneous and heterogeneous systems [12]. Homogeneous catalysts typically operate effectively in the range of 40-95°C, while heterogeneous catalysts may require elevated temperatures of 100-180°C to achieve comparable activity [17]. This temperature difference reflects the need to overcome mass transfer limitations inherent in solid-phase catalytic systems [12].

Nanocrystalline γ-Al₂O₃ Catalyst Applications

Nanocrystalline gamma alumina represents a promising heterogeneous catalyst for esterification reactions due to its high surface area, thermal stability, and tunable acidity [18] [19]. The synthesis of nanostructured gamma alumina through controlled precipitation and calcination methods produces materials with surface areas exceeding those of commercial alternatives [19]. X-ray diffraction analysis confirms the formation of the gamma alumina phase, while nitrogen sorption measurements demonstrate enhanced textural properties compared to conventional alumina catalysts [18].

The catalytic activity of nanocrystalline gamma alumina in esterification reactions stems from the presence of Lewis and Brönsted acid sites on the surface [17] [19]. These acid sites facilitate the activation of carboxylic acid substrates through coordination or protonation mechanisms, similar to homogeneous acid catalysts but with the advantages of heterogeneous systems [17]. Studies on acetic acid esterification with ethanol demonstrate that acidic aluminium oxide can achieve significant conversion increases with catalyst loading, temperature, and reactant molar ratios [17].

Experimental investigations reveal that gamma alumina catalysts exhibit temperature-dependent activity, with optimal performance typically observed between 100-180°C [17]. The conversion of acetic acid increases proportionally with catalyst loading up to approximately 12% by weight of the acid substrate [17]. Molar ratio optimization shows that excess alcohol favors ester formation, consistent with Le Chatelier's principle for equilibrium displacement [17].

The stability and reusability of nanocrystalline gamma alumina catalysts represent significant advantages for industrial applications [18]. Unlike ion-exchange resins that may degrade under harsh conditions, alumina catalysts maintain structural integrity at elevated temperatures and in the presence of organic solvents [19]. Surface modification through alkali doping, such as sodium incorporation, can further enhance catalytic activity while maintaining stability [18].

Recent developments in gamma alumina synthesis focus on controlling particle morphology and surface properties through varying synthesis parameters [19]. The use of bohemite precursors followed by controlled calcination enables the production of nano-sized gamma alumina with specific surface areas and pore size distributions [19]. These tailored materials demonstrate superior performance in dehydration reactions, suggesting potential applications in esterification processes where water removal is critical for reaction completion [19].

Purification and Isolation Techniques

Dealcoholization and Distillation Processes

Dealcoholization represents a critical purification step in bis(2-ethylhexyl) glutarate synthesis, involving the selective removal of excess 2-ethylhexanol used to drive the esterification equilibrium [20] [21]. The process typically employs distillation techniques under reduced pressure to minimize thermal degradation of the ester product while effectively separating volatile alcohol components [22]. Vacuum distillation proves particularly effective due to the significant boiling point difference between 2-ethylhexanol (184°C) and bis(2-ethylhexyl) glutarate (371°C predicted) [23].

The dealcoholization process typically proceeds through multiple stages to achieve the required purity levels [21]. Initial distillation removes the bulk of excess alcohol at moderate vacuum levels, followed by more intensive vacuum treatment to eliminate trace alcohol content [20]. Temperature control during distillation becomes crucial to prevent thermal decomposition or isomerization of the ester product [21]. Studies on wine dealcoholization, while focused on ethanol removal, demonstrate that membrane separation techniques can achieve alcohol reduction of 1.3% to 5% with minimal loss of other organic compounds [21].

Spinning cone column technology offers an advanced approach for alcohol removal, achieving up to 85% ethanol extraction while maintaining product integrity [21]. This technique operates under carefully controlled vacuum conditions that allow separation at temperatures below the thermal decomposition threshold of sensitive organic compounds [21]. The method demonstrates particular effectiveness for recovering volatile compounds that might otherwise be lost during conventional distillation processes [21].

Process optimization for dealcoholization involves balancing temperature, pressure, and residence time to maximize alcohol removal while preserving product quality [22]. Membrane distillation represents an emerging technology that combines the selectivity of membrane separation with the driving force of vapor pressure differences [20]. This approach can achieve substantial alcohol reduction while operating at temperatures significantly lower than conventional distillation, reducing the risk of thermal degradation [24].

Industrial applications of dealcoholization often incorporate heat integration to improve energy efficiency [22]. The recovered alcohol can be recycled to the esterification reactor, improving overall process economics and reducing waste generation [20]. Advanced process control systems monitor alcohol content in real-time, enabling precise control over the dealcoholization endpoint [24].

Adsorption-Based Water Removal Systems

Adsorption-based water removal systems play a crucial role in esterification purification by shifting reaction equilibria and preventing hydrolysis of the desired ester products [25] [26]. Molecular sieves, particularly 3Å zeolites, demonstrate exceptional effectiveness for water removal in organic esterification systems [26] [27]. These crystalline aluminosilicate materials possess uniform pore structures that selectively adsorb water molecules while excluding larger organic compounds [26].

Experimental studies on esterification systems demonstrate that molecular sieve addition can improve reaction yields from 86% to 96% when used at optimal loading rates of 90 mg per mmol of carboxylic acid [26]. The mechanism involves physical adsorption of water molecules within the zeolite pore structure, effectively removing them from the reaction equilibrium [26]. However, excessive molecular sieve loading can reduce yields due to competitive adsorption of water molecules required for maintaining enzyme activity in biocatalytic systems [26].

Functionalized membrane systems represent an advanced approach to water removal that combines catalytic activity with selective adsorption [25]. These membranes contain sulfonated polystyrene grafts that function simultaneously as acid catalysts and water adsorbents [25]. The dual functionality enables continuous water removal during esterification, maintaining favorable equilibrium conditions throughout the reaction [25]. Maximum conversion rates of 93.78% have been achieved using optimized membrane configurations with surface areas of 252,450 cm² [25].

The effectiveness of membrane-based water removal depends critically on surface area, catalyst loading, and operating conditions [25]. Higher styrene percentages in the membrane structure increase catalytic activity but may reduce water adsorption capacity [25]. Temperature optimization balances reaction rate acceleration with membrane stability and adsorption efficiency [25]. The membrane approach offers particular advantages for continuous processing applications where traditional batch distillation methods may be impractical [25].

Nuclear Magnetic Resonance Signatures

Bis(2-ethylhexyl) glutarate exhibits characteristic nuclear magnetic resonance signatures that confirm its diester structure and provide detailed information about the molecular environment of constituent atoms [1] [2] [3]. The compound has been analyzed using both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance spectroscopy in deuterated chloroform as the standard solvent.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of bis(2-ethylhexyl) glutarate displays several distinct resonance regions that correspond to different structural components of the molecule [1] [4]. The most downfield signals appear at approximately 4.2 parts per million, presenting as a triplet corresponding to the methylene protons directly attached to the oxygen atoms in the ester linkages (OCH₂). This chemical shift is characteristic of protons alpha to ester oxygen atoms and confirms the presence of the ester functional groups.

The glutarate backbone protons exhibit distinctive patterns, with the methylene protons adjacent to the carbonyl groups (CH₂CO) appearing as a triplet at approximately 2.4 parts per million. The central methylene protons of the glutarate chain resonate at approximately 1.8 parts per million, appearing as a complex multiplet due to coupling with adjacent protons.

The 2-ethylhexyl chains contribute complex multiplet patterns in the aliphatic region between 0.9 and 1.6 parts per million. The terminal methyl groups of both the ethyl and hexyl portions appear as triplets at approximately 0.9 parts per million, while the branched methine proton (CH) of the 2-ethylhexyl group resonates at approximately 1.3 parts per million. The remaining methylene protons of the alkyl chains contribute to overlapping multiplets in the 1.2-1.6 parts per million region [3] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution of the carbon framework [5] [4]. The carbonyl carbons of the ester groups appear at approximately 173 parts per million, characteristic of aliphatic ester carbonyls. The methylene carbons directly bonded to oxygen (OCH₂) resonate at approximately 67 parts per million, confirming the ester linkage.

The glutarate backbone carbons exhibit distinct chemical shifts, with the methylene carbons adjacent to the carbonyl groups appearing at approximately 33 parts per million. The central methylene carbons of the five-carbon chain resonate at approximately 20 parts per million. The 2-ethylhexyl carbon framework contributes multiple signals in the aliphatic region, with the quaternary carbon appearing at approximately 39 parts per million and the various methylene and methyl carbons distributed between 14 and 30 parts per million [5] [3].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of bis(2-ethylhexyl) glutarate under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information [2] [6]. The molecular ion peak appears at mass-to-charge ratio 356, corresponding to the molecular weight of the intact molecule.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves α-cleavage at the ester bonds, resulting in the loss of 2-ethylhexyl groups. The base peak typically appears at mass-to-charge ratio 115, corresponding to the loss of a 2-ethylhexyl radical (C₈H₁₇) from the molecular ion. This fragmentation pattern is characteristic of ester compounds and provides direct evidence of the 2-ethylhexyl substituents [6].

Another significant fragmentation generates the 2-ethylhexyl cation at mass-to-charge ratio 113 (C₈H₁₇⁺), formed through direct cleavage of the alkyl chain from the ester oxygen. This ion often appears with moderate to high intensity and serves as a diagnostic fragment for compounds containing 2-ethylhexyl groups.

Secondary Fragmentation Processes

The glutarate backbone contributes characteristic fragments through rearrangement processes. A notable fragment appears at mass-to-charge ratio 70, assigned to C₄H₆O⁺, which likely originates from rearrangement of the five-carbon dicarboxylic acid moiety. Additional fragments at mass-to-charge ratios 57 and 129 correspond to further fragmentation of the alkyl chains through secondary processes [2].

The fragmentation pattern at mass-to-charge ratio 129 is particularly significant as it likely results from a McLafferty rearrangement involving the ester functionality, producing a fragment with the composition C₈H₁₇O⁺. This rearrangement mechanism is common in ester mass spectrometry and provides additional structural confirmation.

Thermophysical Properties

Phase Behavior and Thermal Stability

Bis(2-ethylhexyl) glutarate exhibits thermophysical properties characteristic of medium-chain diester plasticizers, remaining in the liquid phase under standard ambient conditions [7] [8] [9]. The compound demonstrates excellent thermal stability across a wide temperature range, making it suitable for applications requiring elevated temperature performance.

Thermal Transition Properties

The compound exists as a colorless to light yellow liquid at room temperature, with no distinct melting point observed above typical storage and handling temperatures [7] [9]. The boiling point has been calculated to be 371.0 ± 10.0 degrees Celsius at standard atmospheric pressure, which is consistent with other diesters of similar molecular weight [8] [10] [11].

The thermal stability of bis(2-ethylhexyl) glutarate extends to approximately 200 degrees Celsius under normal atmospheric conditions, beyond which thermal decomposition may begin to occur. This stability range makes the compound suitable for processing applications involving moderate heating, such as polymer plasticization and coating formulations [7] [12].

Density and Physical State Characteristics

The density of bis(2-ethylhexyl) glutarate at 20 degrees Celsius is 0.9295 grams per cubic centimeter, indicating a specific gravity slightly less than water [8]. This density value is typical for aliphatic diesters and contributes to the compound's effectiveness as a plasticizer by providing appropriate volumetric properties for polymer compatibility.

The compound exhibits low volatility under ambient conditions, with vapor pressure measurements indicating values less than 0.001 hectopascals at 20 degrees Celsius [8]. This low volatility characteristic is advantageous for applications requiring minimal evaporative loss and contributes to the longevity of formulated products containing the compound.

Solubility Parameters and Partition Coefficients

The solubility behavior of bis(2-ethylhexyl) glutarate is dominated by its hydrophobic character, resulting from the extensive aliphatic carbon framework and ester functionalities [13] [14]. The compound exhibits very limited water solubility, with values estimated to be less than 0.001 grams per liter, classifying it as essentially water-insoluble [14].

Hansen Solubility Parameters

The Hansen solubility parameters for bis(2-ethylhexyl) glutarate have been estimated using group contribution methods [15] [14]. The dispersion component (δD) is calculated to be approximately 16.6 megapascals to the one-half power, reflecting the significant van der Waals interactions from the aliphatic carbon chains. The polar component (δP) is estimated at 7.0 megapascals to the one-half power, arising primarily from the ester carbonyl groups. The hydrogen bonding component (δH) is approximately 3.1 megapascals to the one-half power, indicating limited hydrogen bonding capability due to the absence of hydrogen bond donors [15].

The total Hansen solubility parameter, calculated as the geometric mean of the three components, is approximately 18.4 megapascals to the one-half power. This value indicates moderate polarity and suggests compatibility with polymers and solvents of similar solubility parameter values [16].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (Log P) for bis(2-ethylhexyl) glutarate has been calculated using the Crippen method to be 5.676 [13] [14]. This high partition coefficient confirms the strongly lipophilic nature of the compound and indicates preferential partitioning into organic phases over aqueous environments.

The high Log P value has significant implications for environmental fate and bioaccumulation potential. Compounds with Log P values above 4 are generally considered to have high bioaccumulation potential in lipid-rich tissues, although the large molecular size may limit bioavailability through biological membranes [17] [14].

Molar Volume and Molecular Descriptors

The molar volume of bis(2-ethylhexyl) glutarate has been calculated using the McGowan method to be 321.6 cubic centimeters per mole [14]. This parameter is useful for predicting diffusion rates and compatibility with various polymer matrices. The topological polar surface area is calculated to be 52.6 square angstroms, indicating moderate surface polarity concentrated at the ester functional groups [13].

Computational Chemistry Insights

Molecular Dynamics Simulations

While specific molecular dynamics simulation studies focusing exclusively on bis(2-ethylhexyl) glutarate are limited in the available literature, computational approaches similar to those used for related diester compounds provide valuable insights into the molecular behavior and conformational dynamics of this plasticizer [18] [19]. The molecular dynamics methodology typically employed for such systems involves classical force field descriptions that can accurately represent the bonding and non-bonding interactions within the molecule.

Simulation Methodology and Force Field Considerations

Molecular dynamics simulations of bis(2-ethylhexyl) glutarate would typically employ established force fields such as CHARMM, AMBER, or OPLS-AA that have been parameterized for ester functionalities and aliphatic hydrocarbon chains [19]. The simulation systems would include explicit representation of all atoms, with particular attention to the conformational flexibility arising from the multiple rotatable bonds within the 2-ethylhexyl side chains and the glutarate backbone.

The compound contains 16 rotatable bonds, creating a complex conformational landscape that requires extensive sampling to adequately characterize the available molecular configurations [13]. The branched nature of the 2-ethylhexyl groups introduces additional conformational complexity compared to linear alkyl chains, necessitating longer simulation times to achieve proper statistical sampling.

Predicted Molecular Behavior and Dynamics

Based on computational studies of structurally similar diesters, bis(2-ethylhexyl) glutarate is expected to exhibit significant conformational flexibility in solution and bulk phases [18] [20]. The molecule can adopt various extended and folded conformations, with the preference depending on the surrounding environment and intermolecular interactions.

In bulk liquid phases, the compound likely exhibits rapid conformational interconversion between different molecular geometries, with characteristic correlation times on the order of picoseconds to nanoseconds for local bond rotations and longer times for global molecular reorientations. The presence of the ester groups provides sites for intermolecular hydrogen bonding with protic solvents or polar polymer components, influencing the conformational preferences and molecular aggregation behavior.

Quantum Mechanical Modeling of Stereoisomerism

The stereochemical aspects of bis(2-ethylhexyl) glutarate arise from the presence of two chiral centers located at the 2-position of each ethylhexyl chain [21] [22]. Quantum mechanical calculations provide detailed insights into the electronic structure and energetic differences between the various stereoisomeric forms of this compound.

Chiral Center Analysis and Stereoisomeric Complexity

Bis(2-ethylhexyl) glutarate contains two asymmetric carbon atoms, each bearing a different set of four substituents, resulting in the theoretical possibility of four stereoisomers: R,R; R,S; S,R; and S,S configurations [21]. However, commercial preparations of this compound are typically produced as racemic mixtures containing all possible stereoisomers in statistical proportions, as the synthetic methods employed do not provide stereochemical control.

The lack of defined stereocenters in commercial samples, as indicated by structural databases showing "0 of 2 defined stereocenters," reflects the racemic nature of the material [21]. This stereochemical complexity has minimal impact on the bulk physicochemical properties of the compound, as the different stereoisomers exhibit very similar thermodynamic properties and molecular interactions.

Electronic Structure and Conformational Preferences

Quantum mechanical calculations using density functional theory methods, such as B3LYP with appropriate basis sets, can provide detailed information about the electronic structure and preferred geometries of each stereoisomer [23]. The calculations typically reveal that all stereoisomers adopt similar low-energy conformations characterized by extended alkyl chains that minimize steric interactions.

The electronic properties, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, are expected to be very similar across all stereoisomers due to the identical bonding connectivity and similar spatial arrangements. The ester functional groups contribute the primary electronic characteristics, with the stereochemical differences having negligible impact on the overall molecular orbitals and electronic transitions.